3-[2-(Benzyloxy)phenyl]-2-hydroxypropanoic Acid
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Overview
Description
3-[2-(Benzyloxy)phenyl]-2-hydroxypropanoic Acid is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzyloxy)phenyl]-2-hydroxypropanoic Acid typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable phenolic compound under basic conditions.
Coupling with Phenyl Ring: The benzyloxy group is then coupled with a phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Hydroxypropanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Benzyloxy)phenyl]-2-hydroxypropanoic Acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-[2-(Benzyloxy)phenyl]-2-hydroxypropanoic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Benzyloxy)phenyl]-2-hydroxypropanoic Acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H16O4 |
---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-hydroxy-3-(2-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H16O4/c17-14(16(18)19)10-13-8-4-5-9-15(13)20-11-12-6-2-1-3-7-12/h1-9,14,17H,10-11H2,(H,18,19) |
InChI Key |
SQUSTFPYVPZFBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CC(C(=O)O)O |
Origin of Product |
United States |
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